molecular formula C14H12BrClN2O B4616325 N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea

N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea

Cat. No.: B4616325
M. Wt: 339.61 g/mol
InChI Key: RONDNGXXJZNYAL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C14H12BrClN2O and its molecular weight is 339.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.98215 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Properties

Research on compounds structurally related to N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea demonstrates their unique molecular structures and properties. For example, Yamin and Mardi (2003) describe a compound where the bromophenyl and chlorophenyl groups lie in cis and trans positions, respectively, across the C—N bonds with respect to the urea carbonyl O atom. This structural configuration facilitates the formation of dimers via intermolecular hydrogen bonds, indicating potential for unique chemical interactions and applications in materials science (Yamin & Mardi, 2003).

Synthetic Applications

The compound's structural analogs have been explored for synthetic applications. For instance, Feng-mei and He-qin (2009) synthesized N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl) urea, a key intermediate of the antitumor agent sorafenib. This synthesis process demonstrates the compound's relevance in the synthesis of complex pharmaceutical agents, showcasing its utility in medicinal chemistry (Feng-mei & He-qin, 2009).

Interaction with Biological Systems

Related research on urea derivatives highlights their interaction with biological systems, such as their cytokinin activity in plant growth regulation. Takahashi et al. (1978) synthesized and tested N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds with chloro and bromo substitutions, demonstrating significant cytokinin activity. This suggests potential agricultural applications of this compound and its analogs in enhancing plant growth and development (Takahashi et al., 1978).

Environmental Impact Studies

Research also extends to the environmental impact of structurally related compounds. Halden and Paull (2004) developed a method for determining concentrations of Triclocarban, a chemically related compound, in aquatic environments. This study underscores the environmental relevance of such compounds, suggesting potential ecological implications that warrant further investigation (Halden & Paull, 2004).

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c1-9-3-2-4-10(7-9)17-14(19)18-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONDNGXXJZNYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.